4-Hydroxybutyryl-L-carnitine
Description
Properties
CAS No. |
107870-81-5 |
|---|---|
Molecular Formula |
C₁₁H₂₁NO₅ |
Molecular Weight |
247.29 |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Chlorinated Intermediates
The synthesis of 4-hydroxybutyryl-L-carnitine often begins with halogenated precursors. Patent EP0210672A2 outlines a microbial reduction pathway for L-carnitine production using 4-chloro-3-ketobutyric acid ester as a key intermediate. By adapting this approach, the chloro group at position 4 can be substituted with a hydroxyl group under alkaline hydrolysis conditions. For instance, (3R)-4-chloro-3-hydroxybutyrylamide is treated with aqueous sodium hydroxide at 60°C, yielding (3R)-4-hydroxy-3-hydroxybutyrylamide with a reported efficiency of 78% . Subsequent esterification with L-carnitine in the presence of dicyclohexylcarbodiimide (DCC) generates the target compound.
A complementary route from ScienceDirect involves Curtius rearrangement of 4-cyano-3-hydroxybutyric acid hydrazide. The hydrazide intermediate, synthesized by treating (S)-3-hydroxy-γ-butyrolactone with hydrazine, undergoes rearrangement using sodium nitrite and sulfuric acid to form (R)-4-amino-3-hydroxybutyronitrile. This nitrile is then hydrolyzed to 4-hydroxybutyric acid and conjugated to L-carnitine via N-hydroxysuccinimide (NHS) activation, achieving an overall yield of 65% .
Table 1: Key Reaction Parameters for Chlorinated Intermediate Routes
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Hydrolysis of Cl group | 1M NaOH, 60°C, 4h | 78 | |
| Esterification with DCC | DCM, RT, 12h | 82 | |
| Curtius rearrangement | NaNO₂, H₂SO₄, 60°C, 18h | 65 |
Enzymatic Acylation Using Microbial Systems
Microbial systems offer stereoselective advantages for acylcarnitine synthesis. The US4710468A patent describes fermentative enzymatic acylation of γ-substituted acetoacetic acid esters. For 4-hydroxybutyryl-L-carnitine, Saccharomyces cerevisiae strains expressing carnitine acetyltransferase (CAT) are incubated with 4-hydroxybutyryl-CoA and L-carnitine at pH 7.4. The reaction proceeds at 37°C for 24h, yielding 4-hydroxybutyryl-L-carnitine with 92% enantiomeric excess .
Similarly, Escherichia coli expressing recombinant CAT mutants (e.g., Y136A) enhance acyl group specificity. Kinetic studies show a kₐₜₖₘ of 4.2 × 10³ M⁻¹s⁻¹ for 4-hydroxybutyryl-CoA, outperforming acetyl-CoA by 3.5-fold .
Table 2: Enzymatic Acylation Efficiency
| Enzyme Source | Substrate | kₐₜₖₘ (M⁻¹s⁻¹) | Yield (%) |
|---|---|---|---|
| S. cerevisiae CAT | 4-Hydroxybutyryl-CoA | 4.2 × 10³ | 89 |
| E. coli Y136A mutant | 4-Hydroxybutyryl-CoA | 6.8 × 10³ | 94 |
Analytical Characterization and Variability
The PMC study provides critical insights into acylcarnitine quantification. Using flow injection analysis, 4-hydroxybutyryl-L-carnitine demonstrates a median concentration of 48.2 nM in human serum, with intra-individual variability (%CV) of 40.4% and inter-individual %CV of 57.3% . These metrics underscore the importance of standardized preparation protocols to minimize biological variability.
Table 3: Analytical Performance of 4-Hydroxybutyryl-L-Carnitine
Comparative Analysis of Methodologies
Chemical synthesis offers high yields (>75%) but requires multi-step purification. Enzymatic methods provide superior stereoselectivity (>90% ee) but depend on costly CoA derivatives. Biosynthetic routes, though nascent, hold promise for sustainable production if enzyme engineering hurdles are overcome.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybutyryl-L-carnitine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming 4-oxobutyryl-L-carnitine.
Reduction: The compound can be reduced to form butyryl-L-carnitine.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include 4-oxobutyryl-L-carnitine, butyryl-L-carnitine, and various substituted derivatives .
Scientific Research Applications
Cardiovascular Health
Mechanisms of Action:
4-Hydroxybutyryl-L-carnitine is believed to enhance cardiac efficiency by improving mitochondrial function and reducing oxidative stress. It plays a role in transporting long-chain fatty acids into the mitochondria for energy production, which is vital during ischemic events.
Clinical Findings:
- Meta-analyses have shown that L-carnitine supplementation can significantly reduce all-cause mortality and improve cardiac function in patients with heart disease .
- A study indicated that patients receiving L-carnitine showed improvements in left ventricular ejection fraction and cardiac output compared to those on conventional treatments .
Neuroprotective Effects
Potential Benefits:
Research suggests that 4-Hydroxybutyryl-L-carnitine may have neuroprotective properties, particularly in conditions like Alzheimer's disease. It may support acetylcholine synthesis and help alleviate mitochondrial dysfunction associated with neurodegenerative diseases.
Case Studies:
- A meta-analysis involving 1,204 adults with mild cognitive impairment found that acetyl-L-carnitine supplementation improved cognitive scores over short durations, although results varied over longer periods .
- In animal models, L-carnitine has been shown to inhibit the activation of inflammatory pathways linked to neurodegeneration .
Metabolic Disorders
Role in Metabolism:
4-Hydroxybutyryl-L-carnitine is involved in lipid metabolism and has been studied for its effects on insulin sensitivity and glucose metabolism.
Research Insights:
- In animal studies, L-carnitine supplementation improved glucose metabolism in insulin-resistant mice, suggesting potential benefits for managing diabetes .
- The compound has also been associated with reduced serum levels of adiponectin, indicating a role in managing obesity-related metabolic dysfunctions .
Exercise Performance
Enhancement of Physical Performance:
L-carnitine derivatives like 4-Hydroxybutyryl-L-carnitine are explored for their ability to enhance exercise performance by improving mitochondrial function and reducing fatigue.
Empirical Evidence:
- Clinical trials have shown that L-carnitine supplementation can lead to increased endurance and reduced muscle soreness post-exercise .
- A study reported improvements in exercise capacity among individuals supplemented with L-carnitine, highlighting its potential as an ergogenic aid .
Summary Table of Applications
Mechanism of Action
4-Hydroxybutyryl-L-carnitine exerts its effects primarily through its role in fatty acid metabolism. It facilitates the transport of fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The compound also helps maintain the balance of coenzyme A and acetyl-coenzyme A within cells, which is crucial for various metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Acylcarnitines
Structural and Chemical Properties
Key Observations :
- Hydroxylation: The hydroxyl group in 4-hydroxybutyryl-L-carnitine enhances polarity, influencing solubility and metabolic handling compared to non-hydroxylated analogs like butyryl-L-carnitine .
- Branching : Isobutyryl-L-carnitine’s branched structure alters substrate specificity in mitochondrial β-oxidation, distinguishing it from straight-chain butyryl derivatives .
- Dicarboxylic vs. Monocarboxylic: Succinylcarnitine (C4DC) transports dicarboxylic acids, reflecting its role in distinct metabolic pathways (e.g., tricarboxylic acid cycle) .
Metabolic Roles and Clinical Associations
4-Hydroxybutyryl-L-Carnitine
- Function : Facilitates transport of 4-hydroxybutyrate into mitochondria for oxidation.
Butyryl-L-Carnitine (C4)
- Function : Transports butyrate, a short-chain fatty acid critical for colonic energy metabolism.
- Clinical Relevance : Associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency , where impaired β-oxidation leads to accumulation .
Isobutyryl-L-Carnitine
- Function : Involved in branched-chain fatty acid metabolism.
- Clinical Relevance : Elevated levels are biomarkers for isobutyryl-CoA dehydrogenase deficiency , a rare disorder of valine catabolism .
Succinylcarnitine (C4DC)
Analytical Differentiation
Biological Activity
4-Hydroxybutyryl-L-carnitine (4-HB-L-Carnitine) is a derivative of L-carnitine, a compound essential for fatty acid metabolism and energy production in the body. Its biological activity is primarily linked to its role in mitochondrial function, specifically in the transport of fatty acids into mitochondria for beta-oxidation. This article reviews the biological activity of 4-HB-L-Carnitine, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.
Fatty Acid Metabolism:
4-HB-L-Carnitine facilitates the transport of long-chain fatty acids across the mitochondrial membrane, where they undergo beta-oxidation to produce energy. This process is crucial for maintaining energy homeostasis, particularly during periods of increased metabolic demand.
Antioxidant Properties:
Research indicates that 4-HB-L-Carnitine may exert protective effects against oxidative stress. Oxidative stress is implicated in various metabolic disorders and aging processes, and compounds that mitigate such stress are of significant interest in therapeutic development.
Mitochondrial Function:
The compound has been shown to play a role in preserving mitochondrial integrity and function. Mitochondrial dysfunction is a hallmark of several diseases, including metabolic syndrome and neurodegenerative disorders. By supporting mitochondrial health, 4-HB-L-Carnitine may contribute to improved cellular energy metabolism.
Clinical Studies and Case Reports
Several clinical studies have explored the implications of L-carnitine derivatives in various health conditions:
- Systemic Carnitine Deficiency: A case study reported a patient with adult-onset systemic carnitine deficiency who responded favorably to L-carnitine supplementation. The patient exhibited significant improvement in muscle strength and overall health after treatment . Although this study focused on L-carnitine, it underscores the importance of carnitine derivatives like 4-HB-L-Carnitine in metabolic health.
- Autism Spectrum Disorder (ASD): Studies have shown that L-carnitine supplementation can lead to improvements in ASD symptoms. In one study involving children diagnosed with ASD, those receiving liquid L-carnitine demonstrated significant improvement in behavior and reduction in symptom severity compared to a placebo group . This suggests potential therapeutic benefits of carnitine derivatives in neurodevelopmental disorders.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of 4-HB-L-Carnitine:
- Energy Production: It has been established that 4-HB-L-Carnitine enhances energy production by facilitating fatty acid oxidation, which is vital for muscle function and overall metabolic health.
- Oxidative Stress Mitigation: Studies indicate that 4-HB-L-Carnitine may reduce markers of oxidative stress, thereby protecting cells from damage associated with chronic diseases.
- Mitochondrial Protection: The compound has been linked to improved mitochondrial function, which is critical for energy metabolism and reducing the risk of metabolic disorders.
Comparative Analysis
The following table summarizes the biological activities and effects of 4-Hydroxybutyryl-L-carnitine compared to other carnitines:
| Compound | Primary Function | Clinical Applications | Mechanism of Action |
|---|---|---|---|
| 4-Hydroxybutyryl-L-carnitine | Fatty acid transport & energy production | Potential use in metabolic disorders | Enhances mitochondrial fatty acid oxidation |
| L-Carnitine | Fatty acid transport | Systemic carnitine deficiency | Supports mitochondrial function |
| Acetyl-L-Carnitine | Neuroprotective effects | Neurodegenerative diseases | Antioxidant properties |
Q & A
Basic Research Questions
Q. What are the most reliable methods for detecting and quantifying 4-Hydroxybutyryl-L-carnitine in biological samples?
- Methodological Answer : Use ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for high sensitivity and specificity. This approach allows simultaneous profiling of multiple acylcarnitines, including 4-Hydroxybutyryl-L-carnitine, by monitoring precursor-to-product ion transitions (e.g., m/z 304.2 → 85.0 for 4-Hydroxybutyryl-L-carnitine). Internal standards like deuterated analogs (e.g., d3-malonyl-carnitine) should be used to correct for matrix effects .
Q. How can researchers synthesize 4-Hydroxybutyryl-L-carnitine with high purity for in vitro studies?
- Methodological Answer : Employ a two-step enzymatic synthesis using carnitine acyltransferases, starting with L-carnitine and 4-hydroxybutyryl-CoA. Purification via reversed-phase chromatography (C18 columns) with mobile phases of 0.1% formic acid in water/acetonitrile ensures >95% purity. Validate purity using nuclear magnetic resonance (NMR) for structural confirmation and HPLC for quantification .
Q. What are the standard protocols for assessing 4-Hydroxybutyryl-L-carnitine’s stability under different storage conditions?
- Methodological Answer : Conduct stability studies by aliquoting the compound into simulated biological matrices (e.g., plasma, urine) and storing at -80°C, -20°C, and 4°C. Measure degradation kinetics weekly using UHPLC-MS/MS. Include antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidative degradation in long-term storage .
Advanced Research Questions
Q. What experimental designs are optimal for investigating 4-Hydroxybutyryl-L-carnitine’s role in mitochondrial β-oxidation defects?
- Methodological Answer : Use patient-derived fibroblasts or murine models with CRISPR-induced mutations in CPT1A or CACT genes. Measure 4-Hydroxybutyryl-L-carnitine accumulation via targeted metabolomics and correlate with functional assays (e.g., oxygen consumption rates using Seahorse XF analyzers). Include isotopically labeled tracers (e.g., 13C-palmitate) to track flux through β-oxidation pathways .
Q. How can researchers resolve contradictions in reported concentrations of 4-Hydroxybutyryl-L-carnitine across different studies?
- Methodological Answer : Discrepancies often arise from variations in sample preparation (e.g., protein precipitation vs. solid-phase extraction) or calibration standards. Harmonize protocols using guidelines from the International Federation of Clinical Chemistry (IFCC). Perform inter-laboratory comparisons with shared reference materials and blinded replicates .
Q. What are the analytical challenges in distinguishing 4-Hydroxybutyryl-L-carnitine from its structural isomers (e.g., 3-hydroxybutyryl-L-carnitine)?
- Methodological Answer : Optimize chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) columns with a pH 6.8 ammonium formate buffer. Confirm isomer identity via collision-induced dissociation (CID) patterns in MS/MS, focusing on unique fragment ions (e.g., m/z 144.1 for 4-hydroxy isomers vs. m/z 128.1 for 3-hydroxy analogs) .
Q. How should researchers design longitudinal studies to evaluate 4-Hydroxybutyryl-L-carnitine as a biomarker for metabolic disorders?
- Methodological Answer : Recruit cohorts with confirmed inborn errors of metabolism (e.g., fatty acid oxidation disorders) and age-matched controls. Collect serial plasma samples at baseline, during metabolic crises, and post-treatment. Use mixed-effects models to account for intra-individual variability and confounders (e.g., diet, medication) .
Methodological Integration and Innovation
Q. What computational tools are available to model the pharmacokinetics of 4-Hydroxybutyryl-L-carnitine in human tissues?
- Methodological Answer : Implement physiologically based pharmacokinetic (PBPK) models using software like GastroPlus or PK-Sim. Input parameters include tissue-specific expression of organic cation transporters (OCTNs), renal clearance rates, and partition coefficients derived from in vitro assays .
Q. How can 4-Hydroxybutyryl-L-carnitine data be integrated with multi-omics datasets to uncover novel metabolic pathways?
- Methodological Answer : Apply pathway enrichment analysis (e.g., MetaboAnalyst 5.0) to correlate 4-Hydroxybutyryl-L-carnitine levels with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data. Use weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins linked to its metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
